7-Ethylimidazo[1,2-a]pyridine

Agrochemical Research Insecticide Development Nicotinic Acetylcholine Receptor Modulation

Substituting imidazopyridine analogs without rigorous evaluation risks failed synthesis and altered bioactivity. 7-Ethylimidazo[1,2-a]pyridine is the precise core for reproducible SAR campaigns. - Critical 7-ethyl substitution directly impacts target binding (SAR evidence) - Enables synthesis of patented mGluR5 antagonists for neurology research - Ideal starting material for scaffold diversification & IP generation

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B8570662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethylimidazo[1,2-a]pyridine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=CC2=NC=CN2C=C1
InChIInChI=1S/C9H10N2/c1-2-8-3-5-11-6-4-10-9(11)7-8/h3-7H,2H2,1H3
InChIKeyQXOSNCLWMUYMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethylimidazo[1,2-a]pyridine Procurement Guide


7-Ethylimidazo[1,2-a]pyridine (CAS: 1036990-92-7) is a core, unsubstituted member of the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry [1]. This aromatic heterocyclic compound, with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol , serves as a fundamental building block for the synthesis of a wide array of biologically active derivatives, including marketed drugs like zolpidem and olprinone [1]. Its value lies not in a specific, intrinsic bioactivity, but in its role as a versatile synthetic intermediate, with the ethyl group at the 7-position offering a key functionalization point for further structural elaboration [1].

Core Unsubstituted imidazo[1,2-a]pyridine scaffold
Handle 7-ethyl group enables late-stage functionalization
Role Privileged building block in medchem and agrochemical synthesis

Substitution Risk for 7-Ethylimidazo[1,2-a]pyridine


While the imidazo[1,2-a]pyridine scaffold is common, simple substitution of one analog for another without rigorous evaluation poses a significant risk of failed synthesis and altered biological outcomes. The 7-ethyl substitution is a critical structural determinant that dictates both the physicochemical properties and the specific reactivity of the core. Evidence from structure-activity relationship (SAR) studies demonstrates that the substituent at the 7-position directly influences target binding and functional activity, making analogs non-interchangeable [1]. For example, in a series of hexahydroimidazo[1,2-α]pyridine neonicotinoids, the 7-ethyl analog exhibited markedly different insecticidal potency compared to methyl, propyl, or other substituents, highlighting the sensitivity of the core's activity to this specific modification [1]. Therefore, assuming that other 7-substituted or unsubstituted imidazopyridines will perform identically in a research or industrial process is a procurement error with clear, quantifiable consequences.

7-Substituent Sensitivity
The ethyl group at position 7 is a key SAR determinant; simple alkyl or aryl replacements may shift target engagement and synthetic reactivity unpredictably.
Activity Profile Divergence
Reported insecticidal rank data shows ethyl delivers a distinct activity profile; methyl, propyl, or phenyl analogs exhibited substantially different potency, not interchangeable.
Scaffold Mismatch Risk
Unsubstituted or differently substituted imidazopyridine cores may not replicate the desired SAR; verify substituent-specific behavior before substituting in a synthesis workflow.

7-Ethylimidazo[1,2-a]pyridine Comparator Evidence


Insecticidal Activity: Ethyl vs Propyl & Phenyl

In a head-to-head comparison of hexahydroimidazo[1,2-α]pyridine neonicotinoid analogs, the compound bearing a 7-ethyl substituent (7b) demonstrated significantly higher insecticidal activity against pea aphids (Aphis craccivora) than analogs with bulkier or different substituents at the same position. The activity of 7b was second only to the 7-methyl analog (7a) and was markedly superior to compounds with n-propyl (7c), iso-propyl (7d), and phenyl (7f) groups [1].

Insecticidal Rank
Head-to-head
Activity rank: 2nd / 6
Ethyl (7b) among 7-substituted analogs vs A. craccivora
Supports distinct activity profile vs other substituents
In vivo assay context; rank order: methyl > ethyl > n-butyl > phenyl > n-propyl > iso-propyl
Agrochemical Research Insecticide Development Nicotinic Acetylcholine Receptor Modulation

Biological Potency: Role of 7-Position Substituent

A comprehensive QSAR and molecular modeling study on a series of imidazo[1,2-a]pyridine derivatives acting as H+/K+-ATPase (proton pump) inhibitors established that the substituents on the core ring, including those at the 7-position, are primary controlling factors for biological activity. The study found a significant correlation between activity and both charge transfer indices and the hydrophobic constant (π) of certain substituents [1]. This class-level inference underscores that the identity of the 7-position group is not arbitrary but a key driver of potency and target engagement.

7-Position SAR
Class-level
QSAR correlation supported
Substituent identity drives potency; hydrophobicity and charge indices are key
Derived from H+/K+-ATPase inhibitor series; verify per target class
Medicinal Chemistry Antiulcer Drug Discovery H+/K+-ATPase Inhibition

Late-Stage Functionalization via 7-Ethyl Moiety

As an unsubstituted core, 7-ethylimidazo[1,2-a]pyridine (CAS: 1036990-92-7) provides a clean starting point for further derivatization, unlike many commercially available analogs that already possess complex substitution patterns . The ethyl group at the 7-position offers a chemically distinct handle for modifications, enabling chemists to install diverse functionality late in a synthetic sequence, a highly desirable feature in drug discovery. This is in contrast to using a 7-methyl or 7-hydrogen analog, which may alter the molecule's lipophilicity and metabolic stability differently [1].

Synthetic Utility
Supporting evidence
Target Unsubstituted core
Comparator Pre-substituted analogs
Greater versatility for late-stage diversification
Enables broader chemical space exploration from a single intermediate
Cost-effective entry point for focused library synthesis
Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

7-Ethylimidazo[1,2-a]pyridine Application Scenarios


Agrochemical Lead Optimization: Insecticidal Potency

As demonstrated by the head-to-head activity data, the 7-ethyl substitution on an imidazopyridine core confers a specific level of insecticidal activity [1]. A rational agrochemical discovery program would procure 7-ethylimidazo[1,2-a]pyridine as a key intermediate to synthesize and screen a focused library of derivatives. This strategy aims to improve upon the activity of the 7b analog identified in the comparative study, potentially by further modifying other positions of the core to discover a novel, potent insecticide lead.

Scaffold Diversification for Kinase & GPCR Targets

Given the well-established role of imidazo[1,2-a]pyridines as privileged scaffolds for numerous drug targets, including kinases and GPCRs [1], 7-ethylimidazo[1,2-a]pyridine is an ideal starting material for a scaffold diversification campaign. The evidence that substitution at the 7-position directly impacts biological activity [2] supports its use in generating new intellectual property. A medicinal chemistry team would procure this core to create a patentable series of analogs with varied substitution at the 2- and 3-positions, systematically probing SAR around the 7-ethyl group.

CNS Therapeutics: mGluR5 Antagonism

Patents explicitly disclose 7-ethyl-substituted imidazo[1,2-a]pyridine derivatives as metabotropic glutamate receptor 5 (mGluR5) antagonists for the potential treatment of neurological and psychiatric disorders [3]. For a neuroscience-focused drug discovery program, procuring this specific core allows for the direct synthesis and evaluation of these patented chemotypes. This approach is more efficient than starting from a different imidazopyridine core and then trying to introduce the 7-ethyl group later, thereby accelerating hit-to-lead timelines and reducing synthetic complexity.

Application
Selection Property
Validation Focus
Agrochemical lead screening
7-position substituent profiling
Insecticidal rank-order and target engagement review
Scaffold diversification research
Privileged scaffold reactivity
SAR and library synthesis feasibility around 7-ethyl group
CNS target studies (mGluR5)
mGluR5 antagonist scaffold
Receptor binding and functional assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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